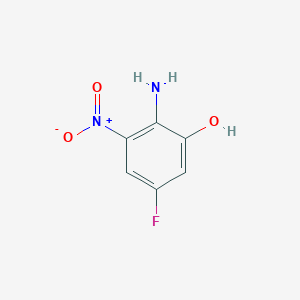
2-Amino-5-fluoro-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of an amino group, a fluorine atom, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-3-nitrophenol can be achieved through several methods. One common approach involves the nitration of aniline followed by the replacement of the amino group via its diazonium derivative . Another method includes the cyclization reaction of 2-aminophenol with thionyl chloride in the presence of a solvent and an acid-binding agent, followed by nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid . The final step involves hydrolyzing the generated nitride with sodium hydroxide to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is designed to be simple, with good product quality, high yield, and easily controlled process conditions, making it suitable for industrial automation and large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted phenols and aminophenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-fluoro-3-nitrophenol has a wide range of scientific research applications:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-3-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the nitro and amino groups allows it to participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: Similar structure but lacks the fluorine atom.
3-Nitrophenol: Lacks both the amino and fluorine groups.
4-Nitrophenol: Lacks the amino and fluorine groups but has the nitro group in a different position.
Uniqueness
2-Amino-5-fluoro-3-nitrophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
2-amino-5-fluoro-3-nitrophenol |
InChI |
InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |
InChI Key |
RJMMOVUNKUMESI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


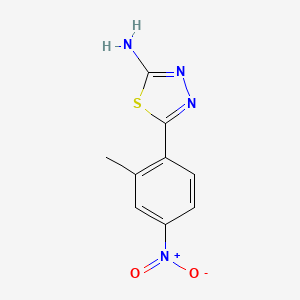


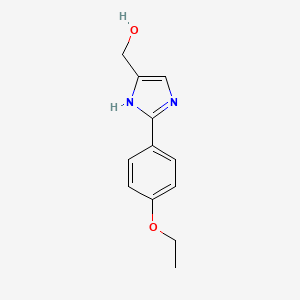
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
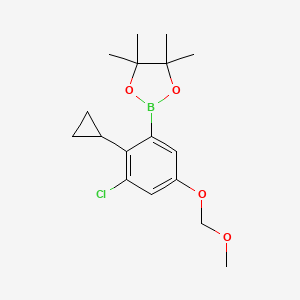
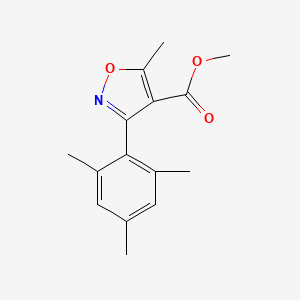
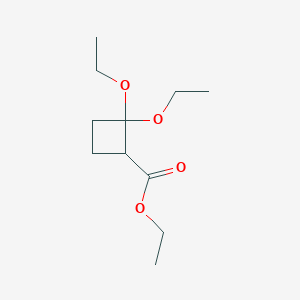
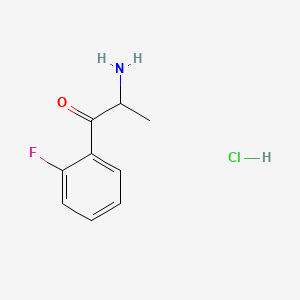
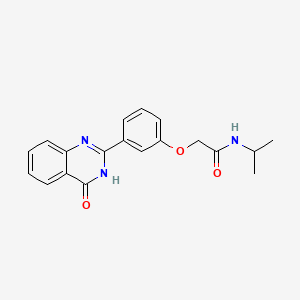

![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
